molecular formula C12H7FN2OS B1449493 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 215928-68-0

6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1449493
M. Wt: 246.26 g/mol
InChI Key: AUDPELUZZOKGLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored to prepare thieno[3,2-d]pyrimidin-4(3H)-one derivatives. One common method involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent, such as formic acid or triethyl orthoformate. Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides with formic acid. These methods yield the desired thieno[3,2-d]pyrimidin-4(3H)-one scaffold .


Molecular Structure Analysis

The molecular structure of 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one consists of a thiophene-fused pyrimidine ring. The 4-fluorophenyl group is attached at the 6-position of the pyrimidine ring. The compound’s chemical formula is C13H8ClFN2OS .


Physical And Chemical Properties Analysis

  • NMR Spectra : Proton and carbon NMR spectra provide information about the compound’s structural features .

Scientific Research Applications

Green Synthesis Approaches

Thieno[2,3-d]pyrimidin-4(3H)-ones, including the compound , have been synthesized through a green approach, emphasizing step economy and reduced catalyst loading, suggesting an environmentally friendly method of production (Shi et al., 2018).

Antitumor Activity

These compounds have shown significant antitumor activity, comparable to doxorubicin, against various human cancer cell lines, highlighting their potential in cancer treatment (Hafez & El-Gazzar, 2017).

Molecular Structure Analysis

Their molecular structure has been studied in detail, providing insights into their chemical properties and interactions, which is essential for drug development (Li et al., 2007).

Bactericidal Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones with fluorine have demonstrated strong bactericidal activity, particularly against crop biomasses, suggesting their use in agricultural applications (Zhou Xi, 2015).

NMR Studies

Their nuclear magnetic resonance (NMR) properties have been studied, which aids in understanding their molecular behavior and potential applications in medicinal chemistry (Hirohashi et al., 1976).

Antibacterial and Anti-Inflammatory Activities

These compounds have also demonstrated significant antimicrobial and anti-inflammatory activities, suggesting their potential in treating bacterial infections and reducing inflammation (Tolba et al., 2018).

Fungicidal Activities

They have shown moderate activity against certain Gram-positive bacteria strains, but not against Gram-negative bacteria and fungi, indicating selective antibacterial properties (Candia et al., 2017).

Synthetic Methods

Novel synthetic methods for these compounds have been developed, offering various approaches for their production and modification for potential drug development (Pokhodylo et al., 2015).

properties

IUPAC Name

6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPELUZZOKGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS RN

215928-68-0
Record name 6-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Romagnoli, F Prencipe, P Oliva… - Journal of Medicinal …, 2019 - ACS Publications
The clinical evidence for the success of tyrosine kinase inhibitors in combination with microtubule-targeting agents prompted us to design and develop single agents that possess both …
Number of citations: 33 pubs.acs.org

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